molecular formula C17H19N3O2 B10997394 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide

2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10997394
M. Wt: 297.35 g/mol
InChI Key: QGTILGZARVOARG-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features both an oxazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole N-oxide.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Various substituted oxazole or indole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The ind

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C17H19N3O2/c1-11-15(12(2)22-20-11)9-17(21)18-8-7-13-10-19-16-6-4-3-5-14(13)16/h3-6,10,19H,7-9H2,1-2H3,(H,18,21)

InChI Key

QGTILGZARVOARG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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